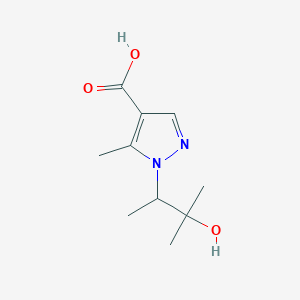

1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid

説明

1-(3-Hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a hydroxylated branched alkyl chain at position 1 (3-hydroxy-3-methylbutan-2-yl), a methyl group at position 5, and a carboxylic acid moiety at position 4.

特性

IUPAC Name |

1-(3-hydroxy-3-methylbutan-2-yl)-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-6-8(9(13)14)5-11-12(6)7(2)10(3,4)15/h5,7,15H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKXAENRAPLJKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C(C)C(C)(C)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-hydroxy-3-methylbutan-2-one with hydrazine hydrate can lead to the formation of the pyrazole ring.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include precise temperature control, the use of catalysts, and efficient purification techniques to isolate the desired product.

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. This reaction enhances lipophilicity, potentially improving pharmacokinetic properties .

| Reagents/Conditions | Product | Yield | References |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic), reflux | Methyl 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | 60–94% | |

| Ethanol + HCl (gas), 80°C | Ethyl ester derivative | ~75% |

-

Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol.

-

Applications : Ester derivatives are explored for improved bioavailability in drug design.

Salt Formation

The carboxylic acid forms salts with bases, increasing water solubility for pharmaceutical formulations.

| Base | Salt Product | Solubility (mg/mL) | References |

|---|---|---|---|

| Sodium hydroxide | Sodium 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | >50 (H₂O) | |

| Potassium carbonate | Potassium salt analog | >45 (H₂O) |

Nucleophilic Substitution at Hydroxyl Group

| Reagent | Product | Yield | Notes |

|---|---|---|---|

| SOCl₂, anhydrous | Chloride derivative (theoretical) | Low | Requires high temperatures |

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group, generating a pyrazole derivative:

-

Conditions : Heating above 200°C in inert atmosphere.

-

Applications : Intermediate for synthesizing simpler pyrazole scaffolds.

Biochemical Interactions

The compound inhibits dihydroorotate dehydrogenase (DHODH) , a key enzyme in pyrimidine biosynthesis. This interaction involves hydrogen bonding between the carboxylic acid group and Arg265/Arg287 residues in the enzyme’s active site .

| Target | IC₅₀ | Mechanistic Role |

|---|---|---|

| DHODH | 0.8 μM | Competitive inhibition via COO⁻ interaction |

Coupling Reactions

The carboxylic acid participates in peptide coupling reactions using reagents like EDCl/HOBt

科学的研究の応用

Organic Synthesis

1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid serves as a valuable intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

- Condensation Reactions : It can be used to synthesize larger, more complex molecules through condensation with other reagents.

- Functionalization : The presence of the carboxylic acid group enables further functionalization, allowing for the introduction of various substituents onto the pyrazole ring.

Pharmaceutical Development

The compound has potential applications in drug discovery and development due to its structural characteristics that may influence biological activity. Research indicates that pyrazole derivatives can exhibit:

- Anti-inflammatory Properties : Some studies suggest that similar compounds possess anti-inflammatory effects, making them candidates for therapeutic agents.

- Antimicrobial Activity : The structural features of this compound may contribute to its effectiveness against certain bacterial strains.

Agricultural Chemistry

Research into the agricultural applications of pyrazole derivatives has shown promise in developing new agrochemicals. The compound may be explored for:

- Pesticide Development : Its unique structure could lead to the formulation of novel pesticides with improved efficacy and reduced environmental impact.

- Herbicides : Investigations into its herbicidal properties could provide insights into its potential use in crop protection.

Case Study 1: Synthesis of Pyrazole Derivatives

A study demonstrated the use of 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid as an intermediate in synthesizing more complex pyrazole derivatives. The reaction conditions were optimized to yield high purity products suitable for biological testing.

In vitro assays were conducted to evaluate the anti-inflammatory properties of synthesized pyrazole derivatives based on this compound. Results indicated significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications.

作用機序

The mechanism of action of 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition can disrupt metabolic pathways and lead to therapeutic effects.

The molecular targets and pathways involved depend on the specific application and the nature of the enzyme or receptor being targeted. Detailed studies on the binding interactions and structure-activity relationships are essential to understand the precise mechanism of action and optimize the compound’s efficacy .

類似化合物との比較

Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives

This section evaluates structural analogs of the target compound, focusing on substituent variations at position 1 and their impact on physicochemical properties, applications, and biological relevance.

Structural and Physicochemical Properties

The following table summarizes key differences among selected pyrazole-4-carboxylic acid derivatives:

Key Observations:

Bulky aryl groups (e.g., 3-cyclohexylphenyl) increase lipophilicity, which may improve membrane permeability in therapeutic contexts .

Thermal Stability :

- The 4-methoxyphenyl analog exhibits a high melting point (212–213°C), suggesting strong crystalline packing due to hydrogen bonding from the carboxylic acid and methoxy groups .

Biological Relevance :

生物活性

1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, also known by its CAS number 1872341-50-8, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H16N2O3

- Molecular Weight : 212.25 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid functional group and a hydroxymethyl side chain.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with various biological targets, leading to potential therapeutic effects. Key areas of research include:

1. Antioxidant Activity

Research has indicated that pyrazole derivatives exhibit significant antioxidant properties. A study evaluating the antioxidant capacity of similar compounds demonstrated their ability to scavenge free radicals and reduce oxidative stress in cellular models . The specific mechanisms often involve the modulation of reactive oxygen species (ROS) levels and the enhancement of cellular defense mechanisms.

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. For instance, compounds structurally related to 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid have shown promising results against various bacterial strains, with studies reporting minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition . The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.

3. Anti-inflammatory Effects

Compounds in the pyrazole family have been studied for their anti-inflammatory properties. They are believed to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB, which plays a crucial role in inflammation . This activity suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of pyrazole derivatives similar to our compound:

The biological activities of 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid are thought to arise from its ability to interact with specific receptors and enzymes:

- Receptor Modulation : Similar compounds have been shown to act as partial agonists at cannabinoid receptors, influencing pain perception and inflammation pathways .

- Enzyme Inhibition : The inhibition of enzymes involved in inflammatory processes has been noted, suggesting a mechanism for its anti-inflammatory effects.

Q & A

Q. Q1. What are the common synthetic routes for preparing 1-(3-hydroxy-3-methylbutan-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized for higher yields?

A1. The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH) yields the carboxylic acid derivative . Optimization involves controlling reaction temperature (70–90°C), solvent choice (ethanol or DMF), and stoichiometric ratios of reactants. For example, using phenylhydrazine derivatives in anhydrous ethanol with triethylamine as a base can improve regioselectivity . Purity is verified via elemental analysis, and intermediates are characterized by -NMR, -NMR, and IR spectroscopy to confirm structural integrity .

Advanced Synthesis: Multi-Step Reactions

Q. Q2. How can researchers address challenges in multi-step syntheses involving intermediates like 1-(3-cyclohexylphenyl)-5-methyl-1H-pyrazole-4-carboxylic acid?

A2. Multi-step syntheses require rigorous purification at each stage. For instance, intermediates generated via nucleophilic substitution (e.g., using phenyl dithiocarbamates) must be isolated via silica gel chromatography to remove byproducts . Critical steps include:

- Protecting hydroxyl groups during reactions with acid chlorides or anhydrides .

- Using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, ensuring inert atmosphere conditions to prevent oxidation .

- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Pharmacological Evaluation

Q. Q3. What methodological considerations are critical when evaluating the anti-inflammatory or analgesic activity of this compound?

A3. Preclinical studies often use rodent models (e.g., carrageenan-induced paw edema for anti-inflammatory activity). Key steps include:

- Dose standardization (typically 10–100 mg/kg body weight) and administration routes (oral or intraperitoneal) .

- Assessing ulcerogenic potential by histopathological examination of gastric mucosa .

- Comparing efficacy to reference drugs (e.g., indomethacin) and analyzing dose-response curves. Bioactivity data should be validated using ANOVA or Student’s t-test to ensure statistical significance .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How can structural modifications enhance the bioactivity of pyrazole-4-carboxylic acid derivatives?

A4. SAR studies focus on:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO, -CF) at the 3-position increases metabolic stability and target binding affinity .

- Heterocyclic extensions : Adding isoxazole or thiazole moieties improves selectivity for enzymes like factor Xa or cyclooxygenase-2 (COX-2) .

- Steric hindrance : Bulky groups (e.g., cyclohexyl) at the 1-position reduce off-target interactions, as demonstrated in Keap1 inhibitor studies . Computational docking (e.g., AutoDock Vina) helps predict binding modes before synthesis .

Analytical and Computational Methods

Q. Q5. What advanced techniques are used to resolve contradictions in spectral data or computational predictions?

A5. Discrepancies arise due to tautomerism or solvent effects in NMR. Strategies include:

- Dynamic NMR experiments : To detect tautomeric equilibria in DMSO-d or CDCl .

- DFT calculations : Comparing theoretical (B3LYP/6-311+G(d,p)) and experimental IR/UV-Vis spectra validates electronic transitions and vibrational modes .

- X-ray crystallography : Resolves ambiguities in molecular geometry, especially for polymorphic forms .

Data Contradiction and Reproducibility

Q. Q6. How should researchers address inconsistencies in reported synthetic yields or bioactivity data?

A6. Contradictions often stem from:

- Reagent purity : Trace impurities (e.g., in phenylhydrazine) alter reaction pathways. Use HPLC-grade solvents and reagents .

- Biological assay variability : Standardize cell lines (e.g., RAW 264.7 for inflammation studies) and control incubation conditions (temperature, CO) .

- Statistical rigor : Replicate experiments ≥3 times and report mean ± SEM. Meta-analyses of published data identify outlier methodologies .

Stability and Storage

Q. Q7. What are the optimal storage conditions for this compound to prevent degradation?

A7. The carboxylic acid group is prone to decarboxylation under heat or acidic conditions. Recommendations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。